![molecular formula C19H20F3N5O B2887318 (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034510-50-2](/img/structure/B2887318.png)
(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
is a synthesized organic compound. It has a molecular formula of C19H20F3N5O
and a molecular weight of 391.398
.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of this compound is based on its IUPAC name and molecular formula. It contains a tetrahydrocinnolin-3-yl group attached to a piperazin-1-yl group, and a trifluoromethylpyridin-3-yl group attached to a methanone group .Physical And Chemical Properties Analysis
The compound has a molecular weight of391.4
. Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Molecular interaction studies have been conducted to understand how certain compounds bind to receptors or enzymes, influencing their activity. For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) shows its potent and selective antagonism for the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study delves into the binding interactions and structural analogues, contributing to the understanding of receptor-ligand interactions and drug design (Shim et al., 2002).
Pharmacological Evaluation
Another area of application is the pharmacological evaluation of novel compounds for therapeutic purposes. For example, novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in models of induced mechanical hyperalgesia. This research provides insights into the design, synthesis, and structure-activity relationship (SAR) analysis of these derivatives (Tsuno et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of new pyridine derivatives for antimicrobial activity represent another significant application. Studies involving the preparation of amide derivatives and their screening against various strains of bacteria and fungi contribute to the discovery of new antimicrobial agents. This line of research is crucial for addressing the growing issue of antibiotic resistance (Patel et al., 2011).
Metabolism and Pharmacokinetics
Investigations into the metabolism, excretion, and pharmacokinetics of compounds like ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase IV inhibitor, provide essential data for drug development. Such studies detail the absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding the drug's efficacy and safety (Sharma et al., 2012).
Propiedades
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)16-6-5-14(12-23-16)18(28)27-9-7-26(8-10-27)17-11-13-3-1-2-4-15(13)24-25-17/h5-6,11-12H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGNIGXAPOGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.